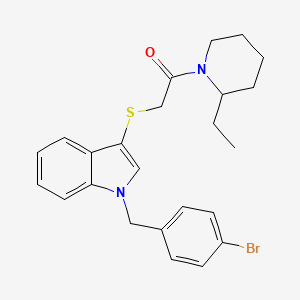
2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-(2-ethylpiperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-(2-ethylpiperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C24H27BrN2OS and its molecular weight is 471.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-(2-ethylpiperidin-1-yl)ethanone is a synthetic compound that belongs to the class of indole derivatives. Its unique structure, featuring a bromobenzyl group, thioether linkage, and a piperidine moiety, suggests potential for diverse biological activities. This article aims to explore the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure
The compound's IUPAC name is 2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-1-(2-ethylpiperidin-1-yl)ethanone. Its molecular formula is C20H24BrN2OS, and it has a molecular weight of 414.39 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | 2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-1-(2-ethylpiperidin-1-yl)ethanone |
| Molecular Formula | C20H24BrN2OS |
| Molecular Weight | 414.39 g/mol |
The biological activity of this compound likely involves interactions with various biological targets, including receptors and enzymes. The thioether group may enhance the compound's binding affinity, while the indole core is known for its ability to modulate neurotransmitter systems and exhibit anti-cancer properties.
Biological Activities
Research indicates that indole derivatives often exhibit a range of biological activities, including:
Anticancer Activity : Indole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Antimicrobial Properties : Compounds with indole structures have demonstrated efficacy against a variety of pathogens, including bacteria and fungi.
Neuropharmacological Effects : Some indole derivatives act on serotonin receptors, suggesting potential applications in treating mood disorders.
Case Studies and Research Findings
Several studies have investigated the biological activities of related indole compounds. Below are summarized findings relevant to the compound :
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Similarities | Unique Features |
|---|---|---|
| 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-morpholinoethanone | Indole core and thioether linkage | Chlorine substitution instead of bromine |
| 2-(4-fluorobenzyl)-indole derivatives | Indole core | Different halogen substituents |
Eigenschaften
IUPAC Name |
2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-1-(2-ethylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27BrN2OS/c1-2-20-7-5-6-14-27(20)24(28)17-29-23-16-26(22-9-4-3-8-21(22)23)15-18-10-12-19(25)13-11-18/h3-4,8-13,16,20H,2,5-7,14-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGCVKYBPZZRDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













